1-Ethenylcyclohexyl acetate
Description
1-Ethenylcyclohexyl acetate (IUPAC name: (1-ethenylcyclohexyl) acetate) is a cyclohexane derivative functionalized with an ethenyl (vinyl) group and an acetate ester. The compound’s structure combines the steric effects of a cyclohexyl ring with the reactivity of an ethenyl group, which may influence its solubility, stability, and applications in polymer chemistry or fragrances .
Properties
CAS No. |
6318-49-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1-ethenylcyclohexyl) acetate |
InChI |
InChI=1S/C10H16O2/c1-3-10(12-9(2)11)7-5-4-6-8-10/h3H,1,4-8H2,2H3 |
InChI Key |
TZFHYNNRLBUTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclohexyl acetate can be synthesized through the esterification of 1-ethynylcyclohexanol with acetic acid. The reaction typically involves heating the alcohol and acid in the presence of a mineral acid catalyst, such as concentrated sulfuric acid . The reaction is both slow and reversible, requiring careful control of reaction conditions to achieve a high yield.
Industrial Production Methods: In industrial settings, the production of 1-ethynylcyclohexyl acetate may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction engineering techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylcyclohexyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 1-ethynylcyclohexanol and acetic acid.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 1-Ethynylcyclohexanol and acetic acid.
Reduction: 1-Ethynylcyclohexanol.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-Ethenylcyclohexyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethynylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release 1-ethynylcyclohexanol, which may exert biological effects through its interaction with enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Cyclohexyl Acetates
1-Methylcyclohexyl Acetate
- Molecular Formula : C₉H₁₆O₂
- Molecular Weight : 156.225 g/mol
- Substituents : Methyl group at the 1-position of cyclohexane.
- Properties : Lower polarity compared to 1-ethenyl derivatives due to the absence of a π-bond. Likely used as a solvent or intermediate in organic synthesis .
1-Acetylcyclohexyl Acetate
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : 184.23 g/mol
- Substituents : Acetyl and acetate groups on the cyclohexane ring.
- Properties : Enhanced electrophilicity due to the acetyl group, making it reactive in condensation reactions. Applications may include pharmaceutical intermediates .
Key Structural Differences :
- 1-Methylcyclohexyl Acetate : Methyl group increases hydrophobicity.
- 1-Acetylcyclohexyl Acetate : Dual ester functionality enhances reactivity .
Functional Group Analogs: Other Acetates
Hexyl Acetate
- Molecular Formula : C₈H₁₆O₂
- Molecular Weight : 144.21 g/mol
- Structure : Straight-chain acetate.
- Applications : Widely used as a solvent in coatings, adhesives, and fragrances due to its fruity odor. Requires careful handling due to flammability and mild toxicity .
Phenyl Ethyl Acetate
- Molecular Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.20 g/mol
- Structure : Aromatic ring with an ethyl acetate group.
- Applications: Key component in perfumes and flavorings, leveraging its floral scent.
2-Ethoxyethyl Acetate
- Molecular Formula : C₆H₁₂O₃
- Molecular Weight : 132.16 g/mol
- Structure : Ether-linked acetate.
- Applications : High-boiling solvent in paints and inks. Classified as hazardous due to reproductive toxicity risks .
Physicochemical and Application Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |
|---|---|---|---|---|
| 1-Ethenylcyclohexyl acetate | C₁₀H₁₄O₂ | 166.22 (estimated) | Ethenyl, acetate | Polymers, specialty chemicals |
| 1-Methylcyclohexyl acetate | C₉H₁₆O₂ | 156.225 | Methyl, acetate | Solvents, intermediates |
| Hexyl acetate | C₈H₁₆O₂ | 144.21 | Hexyl, acetate | Coatings, fragrances |
| Phenyl ethyl acetate | C₁₀H₁₂O₂ | 164.20 | Phenyl, ethyl acetate | Perfumes, flavors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
